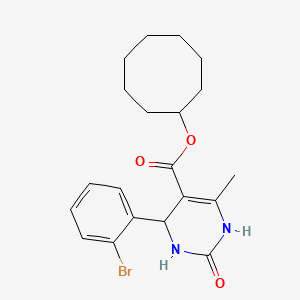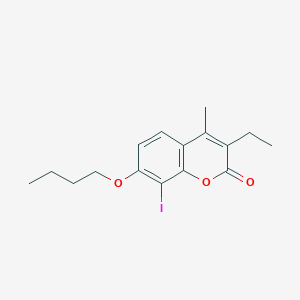
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, also known as BMIC, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the chromenone family of compounds, which are known to have a variety of biological activities. BMIC has been shown to have a number of interesting properties, including anti-inflammatory, antioxidant, and anticancer effects.
Mécanisme D'action
The mechanism of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its biological effects through the modulation of a variety of signaling pathways. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has anti-inflammatory effects by inhibiting the production of inflammatory cytokines. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has also been shown to have antioxidant effects by activating the Nrf2 pathway. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have anticancer effects by inducing apoptosis in cancer cells and inhibiting the activity of the enzyme COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has a number of advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its potential use in scientific research, which means that there is a large body of literature available on its properties and biological activities. However, there are also some limitations to the use of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one in lab experiments. For example, it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its biological effects.
Orientations Futures
There are a number of future directions for research on 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one. One area of research is the development of new synthetic methods for 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, which could lead to the development of new drugs for the treatment of a variety of diseases. In addition, further studies are needed to investigate the safety and toxicity of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one in vivo, as well as its potential for use in clinical trials. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, in order to better understand its biological effects and potential therapeutic applications.
Conclusion:
In conclusion, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, and has potential applications in the treatment of a variety of diseases. While there are still many unanswered questions about the properties and mechanisms of action of 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one, it is clear that it has great potential for use in scientific research and drug development.
Méthodes De Synthèse
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one can be synthesized using a variety of methods, including the Pechmann condensation reaction, the Knoevenagel condensation reaction, and the Suzuki-Miyaura cross-coupling reaction. The most commonly used method for synthesizing 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one is the Pechmann condensation reaction, which involves the reaction of 4-methylcoumarin with ethyl bromoacetate in the presence of a strong acid catalyst. The resulting intermediate is then reacted with butanol and iodine to yield 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one.
Applications De Recherche Scientifique
7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 7-butoxy-3-ethyl-8-iodo-4-methyl-2H-chromen-2-one has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
7-butoxy-3-ethyl-8-iodo-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19IO3/c1-4-6-9-19-13-8-7-12-10(3)11(5-2)16(18)20-15(12)14(13)17/h7-8H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDSHQSZSBQPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
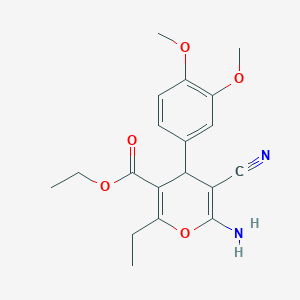
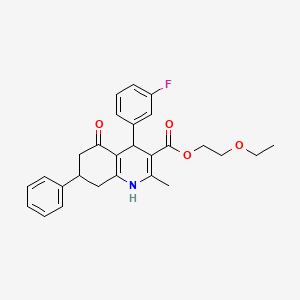
![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
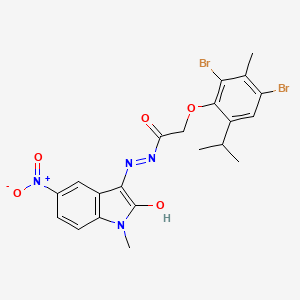

![2,4,5,6,7-pentachloro-3-[(3-nitrophenyl)amino]-1H-inden-1-one](/img/structure/B5227637.png)
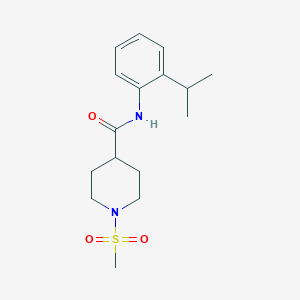
![1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
![1-[3-(3-anilino-1-piperidinyl)-3-oxopropyl]-2-piperidinone](/img/structure/B5227653.png)

![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)
